



# Application Notes and Protocols: SHMT-IN-3 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

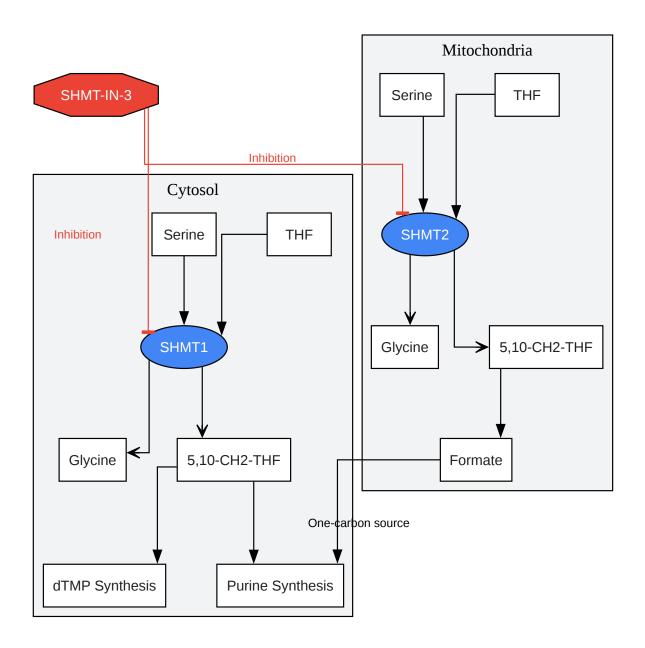
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a metabolic network essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2] This pathway is frequently upregulated in cancer cells to meet the high demand for biomass production, making its components attractive targets for cancer therapy.[3] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[1] [4] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[5][6][7] The product, 5,10-CH2-THF, is a primary source of one-carbon units for the synthesis of purines and thymidylate.[6][8]

**SHMT-IN-3**, also known as SHIN1, is a potent small-molecule inhibitor of both human SHMT1 and SHMT2.[8][9] It belongs to a class of pyrazolopyran compounds that have been optimized for human SHMT inhibition.[9] This document provides detailed protocols for in vitro assays to characterize the activity of **SHMT-IN-3** and similar inhibitors.

## **Signaling Pathway**

The following diagram illustrates the central role of SHMT in one-carbon metabolism and the point of inhibition by **SHMT-IN-3**.





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Figure 1: SHMT-mediated one-carbon metabolism and inhibition by SHMT-IN-3.

# **Quantitative Data Summary**

The following tables summarize the reported in vitro inhibitory activity of **SHMT-IN-3** (and related compounds) against purified SHMT enzymes and in various cancer cell lines.



Table 1: Biochemical Inhibition of Human SHMT Isoforms

Compound	Target	IC50 (nM)	Reference
SHMT-IN-3 (SHIN1)	SHMT1	~10	[9]
SHMT-IN-3 (SHIN1)	SHMT2	~10	[9]
Compound 2	SHMT1	11	[9]
Compound 2	SHMT2	14	[9]
SEL302-01612	SHMT1	10	[10]
SEL302-01612	SHMT2	20	[10]

Table 2: Cellular Growth Inhibition by SHMT Inhibitors

Cell Line	Cancer Type	Compound	IC50 (μM)	Notes	Reference
HCT-116	Colon Cancer	SHMT-IN-3 (SHIN1)	0.87	[9]	
HCT-116	Colon Cancer	Compound 2	4	Median IC50 across ~300 cell lines	
B-cell Lymphoma Lines	B-cell Lymphoma	Compound 2	Enriched in sensitive half	P < 0.001 vs. other lines	
T-ALL cell lines (average)	T-cell Acute Lymphoblasti c Leukemia	RZ-2994 (SHIN1)	~0.1-1	Average of 16 cell lines	[3]
DLBCL Lines	Diffuse Large B-cell Lymphoma	(+)-SHIN1	Varies	Formate fails to rescue growth	[11]



# Experimental Protocols Biochemical Assay for SHMT Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human SHMT1 or SHMT2. The assay is based on the spectrophotometric measurement of a quinonoid intermediate formed in the presence of glycine and leucovorin.[5]

#### Materials:

- Purified recombinant human SHMT1 or SHMT2
- Test compound (e.g., SHMT-IN-3)
- L-Serine
- Tetrahydrofolate (THF)
- Pyridoxal 5'-phosphate (PLP)
- Potassium phosphate buffer, pH 7.5
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the SHMT enzyme.
- Add varying concentrations of the test compound to the wells of the microplate. Include a
  vehicle control (e.g., DMSO).
- Initiate the reaction by adding L-serine and THF.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]



- Measure the absorbance at a specific wavelength to quantify the formation of 5,10-CH2-THF or a coupled product.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.

## **Cell-Based Growth Inhibition Assay**

This protocol outlines a method to assess the effect of SHMT inhibitors on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., HCT-116, DLBCL cell lines)
- · Complete cell culture medium
- Test compound (e.g., SHMT-IN-3)
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- 96-well or 384-well cell culture plates
- Incubator (37°C, 5% CO2)
- · Plate reader

#### Procedure:

- Seed cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound. Include a vehicle control.
- For rescue experiments, a parallel set of plates can be co-treated with the inhibitor and a
  one-carbon source like sodium formate (typically 1 mM).[2][11]



- Incubate the plates for a period of 24 to 72 hours.[11]
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence or fluorescence) using a plate reader.
- Calculate the percent viability relative to the vehicle-treated control cells.
- Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

## **Isotope Tracer Analysis for Target Engagement**

This advanced protocol uses stable isotope-labeled serine to monitor the activity of SHMT within cells and confirm target engagement by an inhibitor.

#### Materials:

- Cancer cell line of interest
- Culture medium lacking serine and glycine
- U-13C-serine
- Test compound (e.g., SHMT-IN-3)
- LC-MS/MS system

#### Procedure:

- Culture cells in serine and glycine-free medium supplemented with dialyzed fetal bovine serum.
- Add a known concentration of U-13C-serine to the medium.
- Treat the cells with the test compound or vehicle control for a specified duration (e.g., 24 hours).[11]

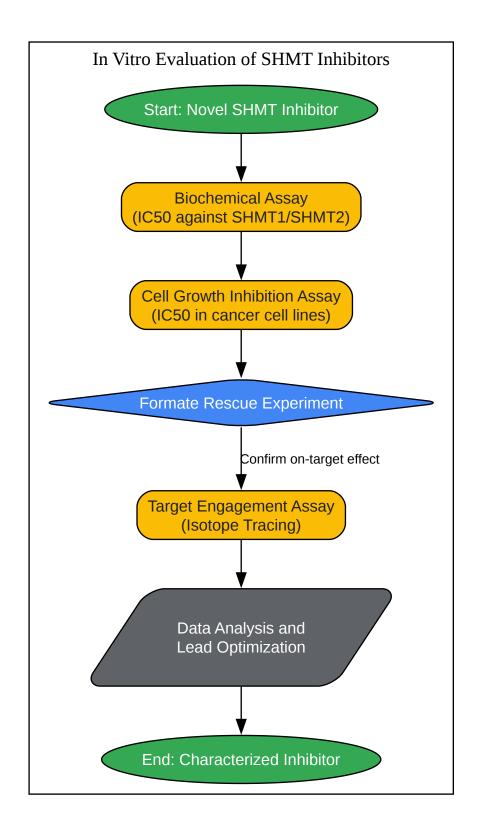


- Quench metabolism by rapidly aspirating the medium and adding a cold extraction solution (e.g., 80:20 methanol:water).[11]
- Collect the cell extracts and analyze the isotopic labeling of downstream metabolites such as glycine, purines, and glutathione by LC-MS/MS.[11]
- Inhibition of SHMT will result in a decreased incorporation of the 13C label from serine into these downstream metabolites.

## **Experimental Workflow**

The following diagram provides a general workflow for the in vitro characterization of a novel SHMT inhibitor.





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